Ddr1-IN-5 -

Ddr1-IN-5

Catalog Number: EVT-8374614
CAS Number:
Molecular Formula: C22H13F3N6O
Molecular Weight: 434.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The compound Ddr1-IN-5 is part of a series of DDR1 inhibitors synthesized through advanced chemical methodologies, including structure-based drug design and pharmacophore modeling. Its synthesis and biological evaluation have been documented in several studies focusing on the design and efficacy of DDR1 inhibitors against various cancer types and fibrotic diseases .

Classification

Ddr1-IN-5 is classified as a small molecule inhibitor specifically targeting the DDR1 receptor. It belongs to the broader category of kinase inhibitors, which are compounds designed to interfere with the activity of kinases, enzymes that play critical roles in signaling pathways regulating cell growth, proliferation, and survival.

Synthesis Analysis

Methods

The synthesis of Ddr1-IN-5 involves several steps that typically include:

  1. Design: Utilizing computational methods such as deep generative models to predict potential structures that can effectively bind to the DDR1 receptor.
  2. Chemical Synthesis: Employing techniques like palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions to create the desired molecular framework.
  3. Purification: The synthesized compounds are purified using chromatographic techniques to ensure high purity for biological testing.

Technical Details

The synthesis may involve intermediates derived from commercially available starting materials. For instance, specific thienopyridine derivatives have been reported as precursors in synthesizing related DDR1 inhibitors . The process often requires careful optimization of reaction conditions to maximize yield and selectivity.

Molecular Structure Analysis

Structure

Ddr1-IN-5 features a complex molecular structure characterized by specific functional groups designed for optimal interaction with the DDR1 active site. The precise molecular formula and structure can be elucidated through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.

Data

While specific structural data for Ddr1-IN-5 may not be publicly available, related compounds have shown binding interactions involving critical amino acids within the DDR1 kinase domain, indicating that Ddr1-IN-5 likely shares similar binding characteristics .

Chemical Reactions Analysis

Reactions

Ddr1-IN-5 undergoes specific chemical reactions that facilitate its interaction with the DDR1 receptor. These reactions typically include:

  • Binding Interactions: Formation of hydrogen bonds and hydrophobic interactions with key residues in the DDR1 active site.
  • Inhibition Mechanism: Competitive inhibition where Ddr1-IN-5 competes with ATP for binding to the kinase domain, thereby preventing phosphorylation events crucial for DDR1 signaling.

Technical Details

The binding affinity and inhibitory potency of Ddr1-IN-5 can be quantitatively assessed using enzymatic assays, which measure its effectiveness in reducing DDR1 autophosphorylation compared to controls .

Mechanism of Action

Process

Ddr1-IN-5 exerts its pharmacological effects by selectively inhibiting the autophosphorylation activity of DDR1. Upon binding to the active site, it prevents ATP from accessing the kinase domain, thereby blocking downstream signaling pathways involved in cell proliferation and survival.

Data

Studies have demonstrated that compounds like Ddr1-IN-5 can significantly reduce phosphorylation levels at specific tyrosine residues within DDR1, leading to decreased cellular responses associated with tumorigenesis and fibrosis .

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point or solubility may not be detailed for Ddr1-IN-5, compounds within its class generally exhibit moderate solubility in organic solvents and variable stability depending on their structural features.

Chemical Properties

The chemical properties include:

  • Molecular Weight: Typically within the range expected for small molecule inhibitors.
  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy; thus, stability studies are often conducted.

Relevant analyses such as high-performance liquid chromatography (HPLC) may be utilized to assess purity and stability over time .

Applications

Ddr1-IN-5 has potential applications in scientific research focused on:

  • Cancer Therapy: Targeting DDR1-mediated pathways in various cancers, including lung adenocarcinoma and pancreatic ductal adenocarcinoma.
  • Fibrosis Treatment: Mitigating fibrotic responses in diseases characterized by excessive collagen deposition.
  • Mechanistic Studies: Understanding the role of DDR1 in cellular signaling and its implications in disease progression.

Research continues to explore the full therapeutic potential of Ddr1-IN-5 and related compounds across different pathological contexts, emphasizing their importance in drug discovery efforts targeting receptor tyrosine kinases .

Molecular Design & Discovery of DDR1-IN-5

Rationale for Targeting DDR1 in Oncogenic Signaling Pathways

Discoidin Domain Receptor 1 (Discoidin Domain Receptor 1) is a collagen-activated receptor tyrosine kinase aberrantly expressed in epithelial cancers (e.g., lung, breast, pancreatic). Unlike typical receptor tyrosine kinases activated by growth factors, Discoidin Domain Receptor 1 triggers sustained signaling upon collagen binding, promoting tumor progression through:

  • Matrix remodeling: Alignment of collagen fibers by the Discoidin Domain Receptor 1 extracellular domain creates an immune-excluded tumor microenvironment [4] [8].
  • Downstream oncogenic pathways: Phosphorylation activates PI3K/AKT, Ras/ERK, and Notch pathways, driving cancer cell survival, proliferation, and metastasis [2] [9].
  • Therapeutic resistance: Discoidin Domain Receptor 1-mediated collagen adhesion confers resistance to chemotherapy and targeted agents [8].

Selective Discoidin Domain Receptor 1 inhibition thus represents a strategy to disrupt both kinase-dependent signaling and extracellular matrix-driven immune evasion.

Pharmacophore Modeling Strategies for Type II Kinase Inhibitors

DDR1-IN-5 was designed as a Type II inhibitor, targeting the inactive "DFG-out" conformation of Discoidin Domain Receptor 1. This approach leverages a conserved pharmacophore model comprising three key moieties [2] [9]:

  • Hinge-binding motif: Forms hydrogen bonds with backbone atoms of Met704 and Asp702 in the kinase hinge region.
  • Linker moiety: Occupies a hydrophobic channel adjacent to the gatekeeper residue (Thr701), often incorporating planar heterocycles.
  • Tail group: Extends into the hydrophobic back pocket created by DFG (Asp784-Phe785-Gly786) displacement, enabling selective interactions.

Computational models emphasized metabolic stability and kinome-wide selectivity by optimizing steric occupancy of the unique Discoidin Domain Receptor 1 hydrophobic pocket (e.g., Leu655, Val681, Ala644), reducing off-target effects against Abl or c-Kit [9] [10].

Table 1: Key Interactions in Type II Discoidin Domain Receptor 1 Pharmacophore

Pharmacophore ElementStructural FeatureTarget ResiduesFunction
Hinge binderHeterocyclic core (e.g., pyrimidine)Met704, Asp702ATP-competitive anchor
LinkerHydrophobic/amide bridgeThr701, Glu672Gatekeeper engagement, conformational control
TailAromatic/alkyl substituentPhe785, Leu655, Ala644DFG-out stabilization, selectivity

Structural Optimization of DDR1-IN-5 Based on Discoidin Domain Receptor 1-IN-1/2 Scaffolds

DDR1-IN-5 evolved from earlier inhibitors Discoidin Domain Receptor 1-IN-1 (IC₅₀ = 105 nM) and Discoidin Domain Receptor 1-IN-2 (IC₅₀ = 47.6 nM) through scaffold hybridization and steric optimization [2]:

  • Core refinement: The pyrazolo[3,4-d]pyrimidine scaffold of Discoidin Domain Receptor 1-IN-2 was retained for hinge binding but fused with an alkyne-functionalized aromatic system to enable click chemistry applications (e.g., target engagement profiling) [1].
  • Tail modification: Introduction of a trifluoromethylphenyl group improved occupancy of the hydrophobic back pocket, boosting potency (IC₅₀ = 7.36 nM) and selectivity over Discoidin Domain Receptor 2 (IC₅₀ = 413 nM for Discoidin Domain Receptor 1-IN-1 vs. DDR1-IN-5 selectivity data pending) [1] [2].
  • Resistance mitigation: The G707A mutation in the hinge region conferred >20-fold resistance to Discoidin Domain Receptor 1-IN-1. DDR1-IN-5’s optimized linker reduced steric clash with Ala707, maintaining efficacy against mutant variants [2].

Table 2: Evolution of Discoidin Domain Receptor 1 Inhibitors

CompoundIC₅₀ (Discoidin Domain Receptor 1)Key Structural FeaturesSelectivity Limitations
Discoidin Domain Receptor 1-IN-1105 nMPyrimido[4,5-d]pyrimidine coreBinds Abl, c-Kit, PDGFRβ
Discoidin Domain Receptor 1-IN-247.6 nMPyrazolo[3,4-d]pyrimidine coreInhibits EGFR, LCK, PDGFRβ
DDR1-IN-57.36 nMAlkyne-functionalized heterocycle + CF₃-phenyl tailImproved kinome selectivity (451-kinase panel pending)

Computational Docking Studies for Discoidin Domain Receptor 1 Kinase Domain Interaction

Molecular docking of DDR1-IN-5 (PDB: 3ZOS/4CKR) confirmed a canonical Type II binding mode [2] [6] [10]:

  • Hinge interaction: The pyrazolo-pyrimidine core forms dual hydrogen bonds with Met704 backbone NH and Asp702 carbonyl.
  • Hydrophobic channel occupancy: A methylene linker positions the alkyne group near Thr701, while the trifluoromethylphenyl tail occupies the DFG-out pocket (distance to Phe785: 3.8 Å).
  • Salt bridge stabilization: The protonated nitrogen of the linker forms a charge-assisted hydrogen bond with Glu672 (αC-helix), locking the inactive conformation.

Molecular dynamics simulations (100–1000 ns) revealed:

  • High stability: Root-mean-square deviation (RMSD) of the complex <2.0 Å over 500 ns, with persistent hydrogen bonds (>85% occupancy) [10].
  • Collagen competition: DDR1-IN-5 binding energy (−46.2 kcal/mol by MM-GBSA) exceeds collagen affinity, explaining blockade of autophosphorylation at Y513 (IC₅₀ = 4.1 nM) [1] [6].

Table 3: Key Residues in DDR1-IN-5 Binding Site

ResidueInteraction TypeRole in Inhibition
Met704H-bond (hinge)Anchors inhibitor core
Glu672H-bond/salt bridgeStabilizes αC-helix in "in" position
Asp784H-bond (DFG motif)Maintains DFG-out conformation
Phe785π-π stackingBinds trifluoromethylphenyl tail
Leu655Van der WaalsEnhances selectivity over Discoidin Domain Receptor 2

Properties

Product Name

Ddr1-IN-5

IUPAC Name

7-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-6-methyl-N-[5-(trifluoromethyl)pyridin-3-yl]-1,2-benzoxazol-3-amine

Molecular Formula

C22H13F3N6O

Molecular Weight

434.4 g/mol

InChI

InChI=1S/C22H13F3N6O/c1-13-4-6-18-20(17(13)7-5-16-12-27-19-3-2-8-28-31(16)19)32-30-21(18)29-15-9-14(10-26-11-15)22(23,24)25/h2-4,6,8-12H,1H3,(H,29,30)

InChI Key

LGHRUPKASNQBFS-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C=C1)C(=NO2)NC3=CN=CC(=C3)C(F)(F)F)C#CC4=CN=C5N4N=CC=C5

Canonical SMILES

CC1=C(C2=C(C=C1)C(=NO2)NC3=CN=CC(=C3)C(F)(F)F)C#CC4=CN=C5N4N=CC=C5

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